molecular formula C15H31NO3 B7098099 Tert-butyl 6-[(2-methoxy-2-methylpropyl)amino]hexanoate

Tert-butyl 6-[(2-methoxy-2-methylpropyl)amino]hexanoate

Cat. No.: B7098099
M. Wt: 273.41 g/mol
InChI Key: CCGBRRXMGUMKAP-UHFFFAOYSA-N
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Properties

IUPAC Name

tert-butyl 6-[(2-methoxy-2-methylpropyl)amino]hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31NO3/c1-14(2,3)19-13(17)10-8-7-9-11-16-12-15(4,5)18-6/h16H,7-12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGBRRXMGUMKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCNCC(C)(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-[(2-methoxy-2-methylpropyl)amino]hexanoate typically involves the esterification of the corresponding carboxylic acid with an alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more economical and sustainable .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-[(2-methoxy-2-methylpropyl)amino]hexanoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 6-[(2-methoxy-2-methylpropyl)amino]hexanoate has several applications in scientific research:

    Chemistry: Used as a reactant in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 6-[(2-methoxy-2-methylpropyl)amino]hexanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 6-[(2-methoxy-2-methylpropyl)amino]hexanoate is unique due to its specific structural features, such as the presence of both a tert-butyl group and a methoxy group. These functional groups confer distinct reactivity patterns and biological activities, making it a valuable compound for various applications .

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